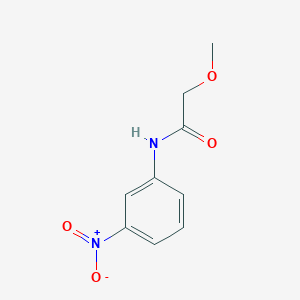

2-methoxy-N-(3-nitrophenyl)acetamide

Description

2-Methoxy-N-(3-nitrophenyl)acetamide is an acetamide derivative characterized by a methoxy group at position 2 and a nitro group at position 3 on the phenyl ring. Its molecular formula is $ \text{C}9\text{H}{10}\text{N}2\text{O}4 $, with a molecular weight of 210.19 g/mol (calculated from empirical data). The compound is structurally related to acetanilides, where the acetamide moiety ($-\text{NHCOCH}_3$) is substituted with aromatic groups. The nitro group at the meta position introduces strong electron-withdrawing effects, influencing both electronic properties and intermolecular interactions. This compound serves as a versatile intermediate in organic synthesis, particularly for exploring structure-activity relationships in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-methoxy-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-3-2-4-8(5-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMUCJMMXQIJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide typically involves the nitration of 2-methoxyacetanilide. The process can be summarized as follows:

Nitration Reaction: 2-methoxyacetanilide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), at a controlled temperature to introduce the nitro group at the meta position relative to the acetamide group.

Purification: The reaction mixture is then neutralized, and the product is extracted and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Reduction: 2-methoxy-N-(3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(3-nitrophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

2-Chloro-N-(3-nitrophenyl)acetamide

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Substituents : Chloro (position 4), nitro (position 2), methylsulfonyl (–SO$2$CH$3$).

- Molecular Weight : 292.73 g/mol .

- Key Differences :

- Implications : Sulfonyl-containing acetamides are precursors for sulfur-rich heterocycles, highlighting the role of substituents in directing synthetic applications.

Electronic and Functional Group Comparisons

2-Cyano-N-(3-nitrophenyl)acetamide

- Substituents: Cyano (position 2), nitro (position 3).

- Molecular Weight : 205.17 g/mol .

- Key Differences: The cyano group (–CN) is strongly electron-withdrawing, further polarizing the acetamide moiety compared to methoxy or chloro substituents. Exhibits irritant properties, suggesting higher reactivity in biological systems .

- Implications: Cyano-substituted acetamides may exhibit enhanced electrophilicity, useful in nucleophilic addition reactions.

N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide

- Substituents : Dichlorophenyl (–C$6$H$3$Cl$_2$), nitro (position 3).

- Molecular Weight : 339.18 g/mol (estimated).

- Implications : Bulky aromatic substituents expand utility in pesticide design, where lipophilicity correlates with bioactivity.

N-(2-Fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (Ocfentanil)

- Substituents : Fluoro (position 2), methoxy (position 2), piperidine-phenethyl.

- Key Differences :

- Implications : Substituent positioning (e.g., nitro vs. piperidine) dictates biological target specificity.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Substituents : Chloro (position 2), methoxymethyl (–OCH$2$CH$3$), diethylphenyl.

- Key Differences :

- Implications : Methoxy groups in acetamides are versatile modifiers for agrochemical efficacy.

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Methoxy-N-(3-nitrophenyl)acetamide | Methoxy (2), Nitro (3) | 210.19 | Temperature-dependent solubility | Synthetic intermediate |

| 2-Chloro-N-(3-nitrophenyl)acetamide | Chloro (2), Nitro (3) | 215.6 | Anti conformation, chain H-bonding | Crystallography studies |

| 2-Cyano-N-(3-nitrophenyl)acetamide | Cyano (2), Nitro (3) | 205.17 | Irritant, yellow solid | Pharmaceutical research |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Cl (4), NO₂ (2), SO₂CH₃ | 292.73 | Twisted nitro group, H-bonded chains | Heterocyclic synthesis |

| Alachlor | Cl (2), Methoxymethyl, Diethyl | 269.77 | High lipid solubility | Herbicide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(3-nitrophenyl)acetamide, and how can purity be ensured during synthesis?

- Synthesis Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-methoxyacetamide with a halogenated nitrobenzene derivative (e.g., 3-nitrochlorobenzene) under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF). Temperature control (80–100°C) and catalyst selection (e.g., K₂CO₃) are critical for yield optimization .

- Purity Assurance : Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical techniques such as HPLC (≥95% purity threshold) and ¹H/¹³C NMR are mandatory for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–8.7 (aromatic protons), δ 3.8–4.0 (methoxy group), and δ 2.1–2.3 (acetamide methyl) .

- FT-IR : Key bands include ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group asymmetric stretch) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) provides retention time reproducibility (±0.2 min) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals bond angles and torsional strain. For example:

- Key Parameters : C-N bond length in the acetamide group (1.33 Å), dihedral angle between methoxy and nitro groups (85–90°) .

- Data Interpretation : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å in SCXRD) highlight the need for hybrid functional calibration .

Q. What experimental strategies can validate the proposed biological targets of this compound?

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) quantify affinity (Kᵢ values) for serotonin or dopamine receptors .

- Enzyme Inhibition : Dose-response curves (IC₅₀ determination) for acetylcholinesterase or cyclooxygenase-2 (COX-2) using spectrophotometric methods .

- Cellular Models : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) identifies therapeutic windows (EC₅₀ < 50 µM) .

Q. How can researchers address contradictory solubility and stability data for this compound in aqueous vs. organic media?

- Solubility Profiling :

- Aqueous Media : Poor solubility (<0.1 mg/mL in PBS) necessitates co-solvents (e.g., 10% DMSO). Dynamic light scattering (DLS) monitors aggregation .

- Organic Media : High solubility in DMF or DCM (>50 mg/mL) supports synthetic applications .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV detects degradation products (e.g., nitro group reduction to amine) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.